C24H18FN3O6

Beschreibung

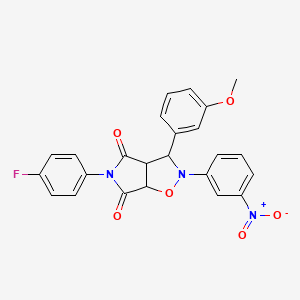

C24H18FN3O6 is a fluorinated aromatic compound featuring a nitro group (NO2), an ether linkage, and a ketone functional group. The fluorine atom enhances metabolic stability and bioavailability, while the nitro group may contribute to electrophilic reactivity, common in antimicrobial or antitumor agents .

Eigenschaften

Molekularformel |

C24H18FN3O6 |

|---|---|

Molekulargewicht |

463.4 g/mol |

IUPAC-Name |

5-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

InChI |

InChI=1S/C24H18FN3O6/c1-33-19-7-2-4-14(12-19)21-20-22(34-27(21)17-5-3-6-18(13-17)28(31)32)24(30)26(23(20)29)16-10-8-15(25)9-11-16/h2-13,20-22H,1H3 |

InChI-Schlüssel |

LYPNGYSKAYHGLJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)ON2C5=CC(=CC=C5)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von C24H18FN3O6 umfasst in der Regel mehrere Schritte, beginnend mit einfacheren organischen Molekülen. Eine gängige Methode beinhaltet die Kondensation eines fluorierten aromatischen Amins mit einem nitrosubstituierten aromatischen Aldehyd, gefolgt von einer Reihe von Reduktions- und Veresterungsreaktionen. Die Reaktionsbedingungen erfordern häufig die Verwendung von starken Säuren oder Basen als Katalysatoren, und die Reaktionen werden in der Regel bei kontrollierten Temperaturen durchgeführt, um hohe Ausbeuten und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

In industrieller Umgebung wird die Produktion von This compound unter Verwendung von Durchflussreaktoren im großen Maßstab durchgeführt. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen wie Temperatur, Druck und Reaktantenkonzentration. Der Einsatz automatisierter Systeme gewährleistet eine konstante Produktqualität und minimiert das Risiko von Verunreinigungen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

C24H18FN3O6: unterliegt einer Vielzahl von chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Carbonsäuren oder Ketonen führt.

Reduktion: Reduktionsreaktionen, oft mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators, können Nitrogruppen in Amine umwandeln.

Substitution: Nucleophile Substitutionsreaktionen sind üblich, bei denen Halogenatome in der Verbindung durch andere Nucleophile wie Hydroxyl- oder Aminogruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid und andere starke Oxidationsmittel.

Reduktion: Wasserstoffgas mit Palladiumkatalysator, Lithiumaluminiumhydrid.

Substitution: Natriumhydroxid, Ammoniak und andere Nucleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte aromatische Verbindungen, Amine und Carbonsäuren, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den This compound seine Wirkungen entfaltet, ist komplex und umfasst mehrere molekulare Zielstrukturen und Signalwege. In biologischen Systemen wird angenommen, dass es mit bestimmten Enzymen und Rezeptoren interagiert, was zur Hemmung bestimmter zellulärer Prozesse führt. So kann seine antimikrobielle Aktivität auf die Störung der bakteriellen Zellwandsynthese zurückzuführen sein, während seine krebshemmenden Wirkungen die Hemmung der DNA-Replikation oder -Reparaturmechanismen umfassen könnten.

Wirkmechanismus

The mechanism by which C24H18FN3O6 exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it is believed to interact with specific enzymes and receptors, leading to the inhibition of certain cellular processes. For example, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis, while its anticancer effects could involve the inhibition of DNA replication or repair mechanisms.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analysis

The compound’s core consists of a polyaromatic hydrocarbon backbone substituted with fluorine, nitro, and oxygen-containing groups. Key features include:

- Fluorine : Enhances lipophilicity and resistance to oxidative degradation.

- Ether/ketone groups : Improve solubility and hydrogen-bonding capacity.

Comparative Analysis with Analogous Compounds

To contextualize C24H18FN3O6, we compare it with structurally or functionally related compounds.

Table 1: Comparative Properties of C24H18FN3O6 and Analogues

Key Observations:

Molecular Weight : C24H18FN3O6 is heavier than C18H24O3, likely due to its fluorine and nitro substituents. Higher molecular weight may reduce membrane permeability but improve target specificity.

Functional Groups : Unlike C18H24O3, the fluorinated compound’s nitro group could confer redox activity, similar to antitumor agents like mitomycin C.

Bioactivity : Fluorinated nitro-aromatics (e.g., C22H16F2N4O5) show potent cytotoxicity, suggesting C24H18FN3O6 may share similar mechanisms.

Biologische Aktivität

The compound C24H18FN3O6, identified as a substituted imidazole derivative, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from diverse sources to present a comprehensive overview of its biological activity, including anti-inflammatory, analgesic, and nitric oxide-releasing properties.

Chemical Structure

This compound can be structurally represented as a complex molecule featuring an imidazole ring, aromatic systems, and various functional groups that contribute to its biological properties. The presence of a fluorine atom may enhance its pharmacokinetic profile.

Biological Activity Overview

Research has demonstrated that this compound exhibits significant biological activities:

- Anti-inflammatory Activity : The compound has shown promising results in reducing inflammation in various experimental models.

- Analgesic Effects : Studies indicate that it possesses analgesic properties, providing pain relief in animal models.

- Nitric Oxide Release : this compound has been evaluated for its ability to release nitric oxide (NO), which plays a critical role in various physiological processes including vasodilation and neurotransmission.

Anti-inflammatory and Analgesic Studies

In a study involving the synthesis of related compounds, it was found that derivatives of this compound exhibited significant anti-inflammatory and analgesic effects. The compounds were tested on Swiss albino mice and Wistar rats under controlled conditions. Key findings include:

- Reduction in Inflammation : Compounds similar to this compound demonstrated a marked decrease in inflammatory markers when administered.

- Pain Relief : Behavioral tests indicated reduced pain sensitivity, suggesting effective analgesic properties.

Nitric Oxide Releasing Activity

The capacity of this compound to release nitric oxide was assessed through both in vitro and in vivo experiments. Results showed:

- In Vitro Studies : The compound significantly increased NO levels in cultured cells.

- In Vivo Studies : Administration led to elevated plasma NO concentrations, indicating systemic effects.

Data Tables

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

-

Case Study 1: Inflammatory Response Modulation

- Objective: To evaluate the anti-inflammatory effects of this compound derivatives.

- Methodology: Mice were treated with varying doses.

- Findings: Significant reduction in paw swelling was observed compared to control groups.

-

Case Study 2: Pain Management

- Objective: Assess the analgesic properties of the compound.

- Methodology: Behavioral pain assays were conducted post-administration.

- Findings: Results indicated a dose-dependent decrease in pain sensitivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.